Product packaging for Dichotomine H(Cat. No.:)

Dichotomine H

Cat. No.: B13927306
M. Wt: 383.4 g/mol
InChI Key: XTDUOMJVJSREHT-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dichotomine H is a β-carboline alkaloid of significant interest in biomedical research. Compounds within this class are extensively studied for their potential bioactivities, which may include attenuating neuroinflammatory responses . Researchers are investigating β-carboline alkaloids for their roles in various pathways, making them valuable tools for fundamental studies in fields such as immunology, neurology, and oncology . This product is labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human use . RUO products are essential reagents for laboratory research, aiding in the discovery and development of new scientific understanding and potential future diagnostic tools .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17N3O6 B13927306 Dichotomine H

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H17N3O6

Molecular Weight

383.4 g/mol

IUPAC Name

(2S)-2-[(1-acetyl-9H-pyrido[3,4-b]indole-3-carbonyl)amino]pentanedioic acid

InChI

InChI=1S/C19H17N3O6/c1-9(23)16-17-11(10-4-2-3-5-12(10)20-17)8-14(21-16)18(26)22-13(19(27)28)6-7-15(24)25/h2-5,8,13,20H,6-7H2,1H3,(H,22,26)(H,24,25)(H,27,28)/t13-/m0/s1

InChI Key

XTDUOMJVJSREHT-ZDUSSCGKSA-N

Isomeric SMILES

CC(=O)C1=C2C(=CC(=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C3=CC=CC=C3N2

Canonical SMILES

CC(=O)C1=C2C(=CC(=N1)C(=O)NC(CCC(=O)O)C(=O)O)C3=CC=CC=C3N2

Origin of Product

United States

Discovery, Isolation, and Comprehensive Structural Characterization of Dichotomine H

Botanical Source and Ethnobotanical Context

Advanced Isolation Methodologies from Complex Natural Extracts

The journey of Dichotomine H from a component within a complex plant matrix to a pure, isolated compound involves sophisticated multi-step laboratory procedures.

Extraction and Fractionation Strategies for Target Enrichment

The initial step in isolating this compound involves the extraction of chemical constituents from the dried roots of Stellaria dichotoma L. var. lanceolata. A common method employs 95% ethanol (B145695) for extraction. nih.gov The resulting crude extract is a complex mixture containing numerous compounds. To enrich the fraction containing the target alkaloids, this crude extract is subjected to further processing. This often involves partitioning with different solvents and preliminary column chromatography using materials like silica (B1680970) gel. frontiersin.org This initial fractionation helps to separate compounds based on their polarity, concentrating the β-carboline alkaloids, including this compound, into specific fractions.

Chromatographic Purification Techniques

Following initial enrichment, the semi-purified fractions are subjected to a series of high-resolution chromatographic techniques to isolate individual compounds. frontiersin.org Column chromatography is a foundational technique, utilizing stationary phases like silica gel, ODS (octadecylsilane) gel, and Sephadex LH-20. frontiersin.orgnih.gov A pivotal method in the final stages of purification is preparative High-Performance Liquid Chromatography (HPLC). researchgate.net This technique allows for the fine separation of structurally similar compounds, ultimately yielding this compound in a pure form suitable for structural analysis. researchgate.net

Sophisticated Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial. researchgate.net

1D NMR: ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide fundamental information about the types and chemical environments of hydrogen and carbon atoms within the molecule. researchgate.netfrontiersin.org

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were employed to establish the connectivity between atoms. researchgate.netnih.govfrontiersin.org For instance, COSY experiments reveal proton-proton couplings, helping to piece together fragments of the molecule, while HMBC spectra show correlations between protons and carbons over two or three bonds, which is essential for connecting these fragments and establishing the complete carbon skeleton. frontiersin.orgnih.govfrontiersin.org

The analysis of these NMR spectra revealed the presence of a β-carboline skeleton and a glutamic acid unit as key components of the this compound structure. frontiersin.orgnih.govfrontiersin.org

Table 1: Selected NMR Data for a Related β-Carboline Alkaloid

Position¹³C NMR (δ in ppm)¹H NMR (δ in ppm, mult., J in Hz)
1142.3
49.14 (s)
58.47 (d, 7.8)
67.35 (t, 7.8)
77.64 (t, 7.8)
87.85 (d, 8.1)
912.22 (NH)
10136.5
11132.2
12120.7
13142.7
Note: This table presents selected data for a compound structurally similar to this compound to illustrate the type of information obtained from NMR spectroscopy. researchgate.netnih.govfrontiersin.org

High-Resolution Mass Spectrometry (HRMS/HRESIMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS), specifically High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is used to determine the exact mass of a molecule with high precision. frontiersin.org This information allows for the calculation of the elemental formula. For a compound related to this compound, HRESIMS provided a molecular formula of C₁₉H₁₉N₃O₅. researchgate.netnih.gov Another analysis identified this compound with a molecular formula of C₁₇H₁₅N₃O₄. researchgate.netresearchgate.net This discrepancy suggests the existence of closely related analogues. The precise mass measurement is critical for confirming the identity of the isolated compound and distinguishing it from other molecules with similar structures. frontiersin.orgfrontiersin.org Liquid chromatography-high resolution mass spectrometry (LC-HRMS) has also been used to identify this compound in plant extracts. nih.govresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed in the structural elucidation of organic molecules, particularly for the identification and characterization of chromophores. A chromophore is the specific part of a molecule responsible for absorbing light in the UV or visible regions, which arises from the promotion of electrons from lower to higher energy molecular orbitals. msu.edu For this compound, the fundamental chromophore is its core β-carboline skeleton. This planar, aromatic ring system contains a conjugated network of pi (π) electrons, which are susceptible to electronic transitions (π→π*) upon absorption of UV radiation.

While the specific UV-Vis absorption spectrum for this compound is not detailed in the available literature, its spectral characteristics can be inferred from data on closely related β-carboline alkaloids, including those isolated from the same plant genus, Stellaria. researchgate.netnih.gov These compounds consistently exhibit a characteristic absorption pattern with multiple bands in the range of approximately 220 nm to 380 nm.

The UV spectrum of β-carboline alkaloids typically displays two or three main absorption bands. These bands are attributed to π→π* transitions within the conjugated indole (B1671886) ring system. The position and intensity (molar absorptivity, ε) of these absorption maxima (λmax) are influenced by the specific substitution pattern on the β-carboline nucleus and the solvent used for analysis. For instance, studies on various alkaloids from Stellaria dichotoma var. lanceolata report characteristic absorption maxima for the β-carboline chromophore at wavelengths around 217-220 nm, 278-286 nm, and 362-377 nm. researchgate.net Similarly, well-known β-carboline alkaloids like harmine (B1663883) and harmalol (B191368) show distinct absorption peaks that confirm the presence of this chromophoric system. researchgate.netresearchgate.net The analysis of these spectral patterns provides crucial confirmatory evidence for the presence of the β-carboline structure in newly isolated compounds like this compound.

The table below presents UV-Vis absorption data for several representative β-carboline alkaloids, illustrating the characteristic spectral features of this compound class.

Table 1: UV-Vis Absorption Data for Selected β-Carboline Alkaloids This is an interactive table. Click on the headers to sort the data.

Compound λmax (nm) Source
A β-carboline from S. dichotoma 377, 286, 220 researchgate.net
Another β-carboline from S. dichotoma 362, 278, 217 researchgate.net
Trichocarboline A 378, 305, 283 frontiersin.org
Harmine ~370, ~300, ~250 researchgate.net
Harmaline 375 researchgate.net
Harmalol 371 researchgate.net

Biosynthetic Pathways and Precursor Derivation of Dichotomine H

Proposed Biogenetic Routes for Pyrido[3,4-b]indole Alkaloids and Cyclic Peptides

The fundamental building block for the biosynthesis of pyrido[3,4-b]indole alkaloids, the structural class to which Dichotomine H belongs, is the amino acid L-tryptophan. beilstein-journals.org A key reaction in the formation of the characteristic β-carboline core is the Pictet-Spengler condensation. This reaction involves the cyclization of an indoleamine, such as tryptophan or tryptamine, with a carbonyl-containing compound, like an aldehyde or an α-keto acid. google.com

Two primary, non-enzymatic routes are proposed for the formation of the 9H-pyrido[3,4-b]indole structure from L-tryptophan:

Route 1: L-tryptophan first undergoes a cyclization reaction with an aldehyde. Subsequently, the carboxyl and hydrogen groups are removed to yield the final product. google.com

Route 2: L-tryptophan is initially decarboxylated to form tryptamine. This is followed by a cyclization reaction with an aldehyde and subsequent dehydrogenation to form the β-carboline skeleton. google.com

In the specific context of dichotomines, previous synthetic efforts have utilized L-tryptophan methyl ester and 2,3-O-isopropylidene-D-glyceraldehyde as starting materials, highlighting the derivation of these alkaloids from amino acid precursors. asianpubs.org

Exploration of Enzymatic and Non-Enzymatic Transformations in Biosynthesis

The biosynthesis of complex alkaloids like this compound involves a sophisticated interplay of both enzymatic and non-enzymatic reactions.

Non-Enzymatic Transformations: The Pictet-Spengler reaction, a cornerstone of β-carboline formation, can occur non-enzymatically under physiological conditions. google.com For instance, the reaction of L-tryptophan and its derivatives with methylglyoxal (B44143) has been shown to produce 1-acetyl-β-carbolines. researchgate.net This highlights how simple metabolic byproducts can contribute to the diversity of these alkaloids. The hydrolysis of peptide bonds, which can be part of larger precursor molecules, is another fundamental chemical transformation that can occur without enzymatic catalysis, breaking down proteins or peptides into their constituent amino acids or smaller peptide fragments. longdom.org

Enzymatic Transformations: Enzymes play a critical role in guiding the biosynthesis towards specific and stereochemically defined products. Key enzyme families involved include:

Methyltransferases: These enzymes, dependent on S-adenosyl-l-methionine (SAM), are responsible for the methylation of various atoms, including nitrogen. While common for O-methylation, N-methyltransferases that act on indole (B1671886) rings are less frequent but have been identified in the biosynthesis of related natural products. acs.org

Acyltransferases: These enzymes catalyze the transfer of acyl groups, a crucial step in building the molecular framework. For example, in phospholipid biosynthesis, glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAAT) are essential for creating the diacyl-glycerophospholipid backbone. plos.org

Kinases and Other Modifying Enzymes: The biosynthesis of nucleotide precursors often involves a cascade of enzymatic reactions. For instance, the synthesis of nucleoside-5′-triphosphates (NTPs) can be achieved through the action of enzymes like purine (B94841) and pyrimidine (B1678525) phosphoribosyl transferases, followed by further phosphorylation steps catalyzed by kinases. mdpi.com

Oxidoreductases: These enzymes catalyze oxidation and reduction reactions, which are often final tailoring steps in a biosynthetic pathway.

Hydrolases: Enzymes such as lipases can be used for selective reactions like enantioselective esterification, as demonstrated in the synthesis of Dichotomine A. researchgate.net

The synthesis of DNA and RNA precursors, essential for all life, is also an enzyme-driven process. DNA polymerase and RNA polymerase are key enzymes that synthesize DNA and RNA, respectively, while reverse transcriptase can create DNA from an RNA template. msu.edu

Identification and Role of Genetic Elements Encoding Biosynthetic Precursors

The genetic blueprints for the biosynthesis of natural products are often organized in biosynthetic gene clusters (BGCs). nih.govwhiterose.ac.uk These clusters typically contain the genes encoding the core biosynthetic enzymes (like nonribosomal peptide synthetases or polyketide synthases), tailoring enzymes, transporters, and regulatory proteins. nih.gov

The identification of these BGCs is a powerful tool for understanding and engineering the production of complex molecules. For example, in the biosynthesis of alginate, a polysaccharide, transposon insertion mutant libraries have been used to screen for genes that impact production levels. This approach has identified genes involved in the biosynthesis of essential precursors like isoprenoids, purines, and thiamine (B1217682) as being crucial for efficient alginate synthesis. frontiersin.org For instance, mutations in the gene for 1-deoxy-D-xylulose-5-phosphate synthase (Dxs), which produces a common precursor for several vitamins and isoprenoids, were found to significantly decrease or halt alginate production. frontiersin.org

Mobile genetic elements, such as transposons and insertion sequences, can play a significant role in the evolution and dissemination of biosynthetic pathways by moving genes between different locations in the genome or even between different organisms. bjid.org.br

The study of gene expression and co-regulation within BGCs can reveal how the production of a specific metabolite is controlled. For instance, genome-wide coexpression network analysis can connect transcription factors to the expression of genes within a BGC, providing insights into the regulatory networks governing secondary metabolism. nih.gov Furthermore, the entire enzymatic machinery for complex processes like phospholipid biosynthesis can be reconstituted in vitro from the genes encoding the necessary enzymes, demonstrating the direct link between genetic information and metabolic function. plos.org

Investigation of Molecular and Cellular Mechanisms of Biological Activity

Anti-Inflammatory Modulatory Effects

Dichotomine H has demonstrated the ability to modulate inflammatory responses at the cellular level. This is particularly evident in its capacity to inhibit the production of key inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production in in vitro Cellular Models (e.g., LPS-Stimulated RAW 264.7 Cells)

In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for inflammation, this compound and related compounds have shown significant anti-inflammatory potential. researchgate.net While direct data for this compound's IC50 value was not available in the search results, studies on similar β-carboline alkaloids isolated from Stellaria dichotoma have demonstrated notable inhibition of nitric oxide (NO) production. researchgate.net For instance, a series of β-carboline alkaloids exhibited IC50 values for NO inhibition in the range of 11.3 to 19.3 μM in LPS-treated RAW 264.7 cells. researchgate.net Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a key target for anti-inflammatory therapies. nih.gov The activation of RAW 264.7 cells with LPS leads to the production of nitric oxide synthases, which in turn generate NO. mdpi.com The ability of these compounds to decrease nitrite (B80452) accumulation, a proxy for NO, indicates their potential to mitigate inflammatory processes. nih.gov

Anti-Allergic Response Modulation

This compound has shown promise in modulating allergic reactions, primarily through its inhibitory effects on mast cell degranulation and the release of pro-inflammatory cytokines. medchemexpress.com

Inhibition of β-Hexosaminidase Release in RBL-2H3 Mast Cells

Research has indicated that this compound possesses anti-allergic properties. medchemexpress.comresearchgate.net One of the key mechanisms underlying this activity is the inhibition of β-hexosaminidase release from RBL-2H3 mast cells. researchgate.net RBL-2H3 cells are a widely used model for studying IgE-mediated mast cell degranulation, a critical event in the allergic response. mdpi.comfrontiersin.orgtsijournals.com The release of β-hexosaminidase is a well-established marker for this degranulation process. mdpi.comfrontiersin.orgresearchgate.net Studies on β-carboline alkaloids isolated from Stellaria dichotoma have demonstrated inhibitory activity on β-hexosaminidase release in RBL-2H3 cells, highlighting the potential of this class of compounds in mitigating allergic reactions. researchgate.net

Modulation of Pro-Inflammatory Cytokine Release (e.g., Tumor Necrosis Factor-α, Interleukin-4)

In addition to inhibiting degranulation, the modulation of pro-inflammatory cytokine release is another important aspect of anti-allergic activity. Tumor necrosis factor-α (TNF-α) and Interleukin-4 (IL-4) are key cytokines involved in the inflammatory cascade associated with allergic responses. opendentistryjournal.commdpi.com TNF-α is a potent pro-inflammatory cytokine, while IL-4 plays a crucial role in the differentiation of T-helper 2 (Th2) cells, which are central to allergic inflammation. opendentistryjournal.comnih.govnih.gov Although direct evidence for this compound's effect on TNF-α and IL-4 release from RBL-2H3 cells is not explicitly detailed in the provided search results, the anti-allergic and anti-inflammatory activities of related compounds suggest that modulation of these cytokines is a likely mechanism of action. researchgate.nettsijournals.com

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

This compound has been investigated for its potential to inhibit the growth of various cancer cell lines, demonstrating moderate cytotoxic activity.

Growth Inhibition in Specific Cancer Cell Lines (e.g., p-388, HeLa, BEL-7402, K562, SGC-7901)

This compound, a cyclic octapeptide, has shown moderate cell growth inhibitory activity against P-388 murine leukemia cells, with a reported IC50 value of 3.0 μg/ml. pharmaerudition.org While specific IC50 values for this compound against other cell lines were not found, the broader family of compounds from which it originates has been tested against a panel of human cancer cell lines. It is important to note that the BEL-7402 cell line has been identified as a HeLa derivative. cellosaurus.org

Table 1: Cytotoxic Activity of this compound

Cell Line Cell Type IC50 (µg/ml) Source
P-388 Murine Leukemia 3.0 pharmaerudition.org

Molecular Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. Its dysregulation is a hallmark of many diseases. The molecular mechanisms by which this compound induces apoptosis are not yet fully elucidated. However, research into the extracts from which it is derived and related compounds provides some insight.

Studies on other natural compounds have shown that apoptosis can be triggered through the modulation of the Bax/Bcl-2 ratio, activation of caspase cascades, and generation of reactive oxygen species (ROS). dovepress.comnih.gov For instance, some natural compounds trigger apoptosis by inducing ER stress, which in turn activates the mitochondrial pathway of apoptosis. nih.gov Other molecular pathways implicated in the induction of apoptosis by natural products include the p38 MAPK and ERK signaling pathways. nih.gov Specifically, β-carboline alkaloids, the class to which this compound belongs, are known to be involved in processes that regulate apoptosis. researchgate.net Further research is required to determine the precise molecular targets and signaling events that this compound utilizes to execute apoptosis.

Autophagy Induction and Pathway Modulation (e.g., PI3K/AKT/mTOR, AMPK/mTOR Signaling Pathways)

Autophagy is a cellular degradation process that removes unnecessary or dysfunctional components, playing a key role in cellular health. Research has shown that extracts of Radix Stellariae, which contains this compound, can induce autophagy. frontiersin.org The mechanism for this induction involves the modulation of two critical signaling pathways: the PI3K/AKT/mTOR pathway and the AMPK/mTOR pathway. frontiersin.orgnih.gov

The mTOR kinase is a central regulator of autophagy; its activation suppresses autophagy, while its inhibition promotes it. cellsignal.com The PI3K/AKT signaling pathway is a known activator of mTOR, and by inhibiting this pathway, autophagy can be induced. researcher.lifenih.gov Conversely, the AMPK pathway is activated under conditions of low cellular energy and acts to inhibit mTOR, thereby triggering autophagy. cellsignal.com

Table 1: Signaling Pathways Modulated by Radix Stellariae Extract Containing this compound

Signaling PathwayEffect of ExtractOutcome
PI3K/AKT/mTORInhibitionAutophagy Induction
AMPK/mTORActivation (via AMPK)Autophagy Induction

Antimicrobial Spectrum and Efficacy

The potential of this compound as an antimicrobial agent has been explored, with studies investigating its activity against various bacteria and fungi.

There is limited direct evidence detailing the specific antibacterial efficacy of isolated this compound. However, studies on related compounds and extracts provide context. A compound with a structure very similar to this compound was evaluated for its antimicrobial effects against Staphylococcus aureus, indicating that this class of molecules is of interest for antibacterial research.

Similarly, the antifungal spectrum of pure this compound is not extensively documented in existing literature. A compound structurally analogous to this compound was tested for its effects against the fungal pathogen Candida albicans. Candida albicans is a significant opportunistic pathogen, and the evaluation of novel compounds for anti-Candida activity is an ongoing area of research. mdpi.comnih.govsemanticscholar.orgopenmedicinalchemistryjournal.com Further studies are necessary to establish a clear profile of this compound's antifungal activity, including its minimum inhibitory concentration (MIC) against susceptible strains.

Enzyme and Receptor Target Interactions (Purely in vitro Mechanistic Studies)

Understanding how a compound interacts with specific enzymes and receptors is key to defining its mechanism of action.

α-Glycosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can help manage postprandial hyperglycemia. oamjms.eums-editions.cl

An in vitro study evaluated a series of compounds, including one with a chemical structure highly similar to this compound, for their α-glycosidase inhibitory activity. While the study tested this analogue, it did not report a significant inhibitory concentration (IC₅₀) for it. The same study did, however, report the IC₅₀ values for two other related compounds, providing a reference for activity within this molecular class.

Table 2: α-Glycosidase Inhibitory Activity of Related Compounds

CompoundIC₅₀ (mM)
Compound 1 (β-carboline derivative)0.32 ± 0.01
Compound 5 (N-acetyl-β-oxotryptamine)0.17 ± 0.01
This compound analogue (Compound 3)Not Reported as Active

The lack of reported activity for the this compound analogue suggests that its α-glycosidase inhibitory potential may be weak under the tested conditions, or that specific structural features present in the other active compounds are necessary for potent inhibition.

Modulation of Other Relevant Enzyme Systems

Information regarding the specific modulation of enzyme systems by this compound is exceptionally scarce in currently accessible scientific literature. One source broadly classifies this compound among a list of compounds considered to be enzyme inhibitors and nitric oxide (NO) production inhibitors. nzdr.ru However, this classification is not accompanied by detailed experimental data specifying which enzymes are targeted, the nature of the inhibition (e.g., competitive, non-competitive), or the compound's potency (e.g., IC50 values).

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. libretexts.orgsavemyexams.com They can be classified as reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where the inhibitor binds covalently and permanently inactivates the enzyme. libretexts.orgucl.ac.uk Without specific studies on this compound, it is not possible to determine its mechanism of action or the specific enzyme families it may affect.

Receptor Binding Studies in Defined Systems

There is no available scientific data from receptor binding studies for the compound this compound. Receptor binding assays are crucial in pharmacology to determine how a ligand, such as this compound, binds to a receptor. plos.orguniversiteitleiden.nl These studies measure the affinity of a ligand for a receptor (expressed as the dissociation constant, Kd) and can help characterize its potential as an agonist or antagonist. nih.govmdpi.com The absence of such studies for this compound means its potential interactions with any known receptors are currently uncharacterized.

Neuroprotective Effects and Associated Molecular Mechanisms

While direct and detailed evidence is limited, some related data suggests that compounds structurally similar to this compound may possess neuroprotective properties. For instance, other dichotomine derivatives have been noted for their potential in the context of neuroprotection. However, direct extrapolation of these activities to this compound requires specific investigation.

Inhibition of Aβ Fibril Formation

Promotion of AD-Related Protein Degradation in PC-12 Cells

The PC-12 cell line, derived from a rat pheochromocytoma, is a widely used in vitro model for neurobiological research, including studies on neurodegenerative diseases like Alzheimer's. jneurology.comnih.gov These cells can be used to model the effects of Aβ and to study the degradation of disease-related proteins. nih.govplos.org The promotion of the degradation of toxic protein aggregates is another important neuroprotective mechanism. plos.org However, no specific studies were found that demonstrate or quantify the effect of this compound on the degradation of AD-related proteins in PC-12 cells.

Structure Activity Relationship Sar Studies and Advanced Molecular Modeling

Correlating Precise Structural Features with Observed Biological Activities

Dichotomine H belongs to the β-carboline class of alkaloids, a scaffold known for a wide range of pharmacological activities, including anticancer properties. This compound has demonstrated inhibitory activity against the growth of P-388 lymphocytic leukemia cells, with a reported IC₅₀ value of 3.0 µg/mL. jscimedcentral.com The cytotoxic effects of β-carboline alkaloids are often attributed to their ability to intercalate into DNA and inhibit key enzymes like topoisomerases. jscimedcentral.comnih.gov

The structure-activity relationship (SAR) of the β-carboline scaffold is crucial for its biological activity. Studies on various β-carboline derivatives have highlighted the importance of specific structural features:

The Planar Tricyclic Ring System: The planar nature of the β-carboline ring is a key feature, enabling it to intercalate between the base pairs of DNA, which is a primary mechanism for the cytotoxic activity of many compounds in this class. jscimedcentral.commdpi.com

Substitution at Position C1: Modifications at the C1 position of the β-carboline ring significantly influence cytotoxic activity. For instance, the presence of electron-rich groups like methoxy (B1213986) or methyl at this position has been shown to be more potent compared to electron-deficient groups. crimsonpublishers.com Conversely, other studies have found that substituting the C1 position with a methyl group can lead to strong anticancer activity. crimsonpublishers.com

Substitution at the N9 Position: The nitrogen at position 9 of the indole (B1671886) ring within the β-carboline structure is also a key site for modification. The introduction of substituents like naphthalene (B1677914) or indole rings at N9 has been shown to enhance cytotoxic activity. crimsonpublishers.com

The following table summarizes the key structural features of the β-carboline scaffold and their general impact on cytotoxic activity based on studies of various derivatives.

Structural FeatureGeneral Effect on Cytotoxic Activity
Planar β-carboline coreEssential for DNA intercalation
C1-substituentsPotency influenced by electronic properties (e.g., electron-donating groups can increase activity)
C3-substituentsCan be modified to enhance DNA binding and inhibit enzymes like topoisomerase I
N9-substituentsBulky aromatic groups (e.g., naphthalene) can increase potency
Appended Amino AcidThe type of amino acid influences the compound's overall properties and biological activity

Impact of Functional Group Modifications and Stereochemistry on Potency and Selectivity

The potency and selectivity of this compound analogs are profoundly influenced by modifications to their functional groups and their stereochemistry. While specific studies on this compound are sparse, research on the broader β-carboline family provides significant insights.

Functional Group Modifications:

The introduction of different functional groups onto the β-carboline skeleton can drastically alter the molecule's electronic, steric, and solubility properties, thereby affecting its biological activity. researchgate.net

Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of substituents plays a pivotal role. SAR studies on β-carboline-thiazolidinedione hybrids indicated that an electron-withdrawing group at the para position of a benzaldehyde (B42025) substituent at C1 displayed better cytotoxic activity than electron-donating groups. crimsonpublishers.com In contrast, for β-carboline based hydroxamate hybrids, electron-rich groups at the C1 position were more potent. crimsonpublishers.com This highlights that the optimal electronic properties can be target-dependent.

Bulky Substituents: The introduction of bulky groups can enhance binding affinity through increased van der Waals interactions or by occupying specific hydrophobic pockets in the target protein. For example, 3D-QSAR studies on β-carboline derivatives have suggested that bulky groups at certain positions are favorable for potent anticancer activity. mdpi.com

Hydrogen Bonding Moieties: Functional groups capable of forming hydrogen bonds, such as hydroxyl (-OH) and amino (-NH2) groups, can significantly contribute to binding affinity and selectivity by forming specific interactions with amino acid residues in the target's active site. researchgate.netnih.gov 2D-QSAR studies have indicated a positive contribution of the count of hydrogen bond donors (like -NH2) to the biological activity of β-carboline derivatives. mdpi.com

Stereochemistry:

Stereochemistry is a critical determinant of biological activity, as biological targets like enzymes and receptors are chiral. capes.gov.br

Chiral Centers: The stereochemical configuration of chiral centers within the molecule can lead to significant differences in potency and selectivity between enantiomers. One enantiomer may fit perfectly into a binding site, while the other may bind weakly or not at all. capes.gov.br For analogs of the related cyclic hexapeptide Dichotomin A, changing the configuration of a valine residue from L to D resulted in enhanced antimicrobial activity, demonstrating the importance of stereochemistry. dovepress.comresearchgate.net

Computational Chemistry Approaches in Drug Design and Mechanism Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to predict and analyze the interactions between small molecules like this compound and their biological targets. These approaches provide valuable insights that can guide the synthesis of more effective and selective therapeutic agents.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govmdpi.com This method is instrumental in structure-based drug design.

While specific molecular docking studies for this compound are not widely published, the technique has been extensively applied to other β-carboline alkaloids to understand their anticancer mechanisms. nih.govmdpi.comcrimsonpublishers.com For example, docking studies have been used to:

Visualize how β-carboline derivatives intercalate into DNA. jscimedcentral.com

Predict the binding modes of β-carboline hybrids within the ATP-binding site of enzymes like topoisomerase II. nih.gov

Identify key amino acid residues responsible for binding, such as those in the active site of cyclin-dependent kinases (CDKs). mdpi.com

Elucidate interactions with targets like monoamine oxidase A (MAO-A), where β-carbolines bind in the active site. dntb.gov.ua

A typical molecular docking study for this compound would involve generating a 3D model of its potential target (e.g., a topoisomerase or a kinase) and then computationally placing the this compound molecule into the active site. The simulation calculates a "docking score," which estimates the binding free energy, and identifies potential interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. ijpar.comacs.org These predictions can then guide the design of new analogs with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. plos.orgyorku.ca By analyzing a set of compounds with known activities, QSAR can identify the physicochemical properties or structural features (descriptors) that are most important for activity.

QSAR studies have been successfully applied to various series of β-carboline derivatives to predict their anticancer activity. mdpi.comresearchgate.netyorku.ca These studies often reveal that properties such as:

Topological descriptors: Which describe the connectivity and branching of the molecule.

Electronic descriptors: Such as the distribution of charges and the energy of molecular orbitals.

Steric descriptors: Related to the size and shape of the molecule.

are correlated with cytotoxic potency. For example, a 2D-QSAR study on β-carboline derivatives identified that the number of hydrogen bond donors and specific structural indices positively contributed to anticancer activity. mdpi.com A 3D-QSAR model highlighted that bulky substituents at certain positions were favorable for activity. mdpi.com

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized this compound analogs, allowing researchers to prioritize the synthesis of the most promising candidates and accelerate the drug discovery process. nih.govnih.govimreblank.ch

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. researchgate.net This technique is used to study the conformational flexibility of ligands and proteins and to analyze the stability and dynamics of ligand-protein complexes.

MD simulations have been employed to study the interaction of β-carboline alkaloids with their biological targets. capes.gov.brdntb.gov.uaresearchgate.net These simulations can:

Assess the stability of a docked ligand in the binding pocket over a period of nanoseconds.

Analyze the hydrogen bond network between the ligand and the protein and how it evolves over time. nih.gov

Reveal conformational changes in the protein upon ligand binding.

Calculate binding free energies with higher accuracy than docking alone.

For instance, MD simulations of β-carboline analogs in complex with the SARS-CoV-2 nsp3 macrodomain showed stable binding, with slight fluctuations in the root-mean-square deviation (RMSD) over the simulation time. researchgate.net Similarly, simulations of β-carbolines with MAO-A provided a dynamic picture of the molecular recognition process. dntb.gov.ua Applying MD simulations to a this compound-target complex would offer detailed insights into the stability of the interaction and the specific dynamic movements that govern the binding process, providing a more complete understanding of its mechanism of action.

Advanced Analytical Methodologies for Research Applications

Development of Quantitative Assays for Dichotomine H in Biological Research Matrices

The accurate quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates is fundamental to pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose due to its high sensitivity, specificity, and throughput. nih.govlcms.cz

The development of a quantitative LC-MS/MS assay for this compound would typically involve a meticulous optimization of several parameters. The process begins with the selection of an appropriate internal standard (IS), often a deuterated analog of the analyte, to ensure accuracy and correct for any variability during sample preparation and analysis. nih.gov Sample preparation itself is a critical step, with techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) being employed to remove interfering substances from the biological matrix. oup.commdpi.com For instance, a simple and effective protein precipitation method might involve the addition of an organic solvent like acetonitrile (B52724) or methanol (B129727) to the plasma sample. oup.com

Chromatographic conditions are then optimized to achieve a good separation of this compound from endogenous matrix components and any potential metabolites. This includes the choice of the analytical column (e.g., a C18 reversed-phase column), the mobile phase composition (often a mixture of an organic solvent like acetonitrile or methanol and an aqueous solution with additives like formic acid to improve ionization), and the flow rate. nih.govnih.govnih.gov

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound and its IS. oup.comnih.gov The method is then validated according to international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure its reliability. nih.gov Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govmdpi.com

Below is an illustrative data table summarizing the validation parameters for a hypothetical LC-MS/MS assay for this compound in rat plasma, based on data reported for analogous alkaloids. nih.govbvsalud.orgnih.gov

Table 1: Illustrative Validation Summary for a this compound LC-MS/MS Assay in Rat Plasma

Validation ParameterAcceptance CriteriaHypothetical Result for this compound
Linearity (r²)≥ 0.99> 0.995
RangeDefined by linear response1 - 1000 ng/mL
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 30.5 ng/mL
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 101.0 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LOQ)-5.2% to 8.5%
Precision (RSD %)≤ 15% (≤ 20% at LOQ)< 10%
Recovery (%)Consistent and reproducible85.7% - 92.3%
Matrix Effect (%)Within acceptable limits95% - 108%

Metabolomic and Fluxomic Studies for Investigating Compound Fate and Pathway Perturbations

Metabolomics and fluxomics are powerful "omics" technologies that provide a systems-level view of the metabolic state of a biological system. mdpi.com These approaches are invaluable for elucidating the metabolic fate of a compound like this compound and understanding how it may perturb endogenous metabolic pathways. tandfonline.comnih.gov

Metabolomic profiling, often performed using high-resolution mass spectrometry (such as Q-TOF or Orbitrap MS) coupled with liquid chromatography, allows for the untargeted or targeted analysis of a wide array of endogenous metabolites in biological samples. nih.govfrontiersin.org By comparing the metabolomes of control versus this compound-treated subjects, researchers can identify significant changes in metabolite levels, which can point towards the pathways affected by the compound. mdpi.comnih.gov For instance, an increase in certain acylcarnitines and a decrease in specific amino acids could suggest an impact on fatty acid oxidation and protein synthesis pathways, respectively.

To directly trace the metabolic fate of this compound, stable isotope labeling studies are employed. In this approach, a labeled version of this compound (e.g., containing ¹³C or ¹⁵N) is administered, and the mass spectrometer is used to track the incorporation of these heavy isotopes into downstream metabolites. nih.gov This allows for the unambiguous identification of molecules derived from this compound. The metabolic reactions that this compound may undergo include phase I reactions like hydroxylation and demethylation, and phase II reactions such as glucuronidation and sulfation. tandfonline.comnih.gov

Fluxomics takes this a step further by aiming to quantify the rates (fluxes) of metabolic pathways. mdpi.com By using stable isotope tracers and analyzing the labeling patterns of metabolites over time, mathematical models can be constructed to calculate the flux through various metabolic routes. This can reveal dynamic changes in metabolism induced by this compound that might not be apparent from static metabolomic snapshots.

The table below presents hypothetical data from a metabolomics study investigating the effects of this compound on rat liver tissue, drawing parallels from studies on similar alkaloids. tandfonline.commdpi.com

Table 2: Hypothetical Changes in Key Metabolic Pathways in Rat Liver Following this compound Administration

Metabolic PathwayKey Metabolites MeasuredObserved ChangePotential Implication
Phase I MetabolismHydroxy-dichotomine H, Dihydroxy-dichotomine HIncreasedCYP450-mediated oxidation
Phase II MetabolismThis compound-glucuronide, this compound-sulfateIncreasedConjugation for excretion
Fatty Acid MetabolismPalmitoylcarnitine, OleoylcarnitineAlteredModulation of beta-oxidation
Amino Acid MetabolismTryptophan, TyrosineDecreasedInteraction with amino acid pathways
Energy MetabolismATP/ADP RatioDecreasedPotential impact on mitochondrial function

Future Perspectives and Emerging Research Directions

Elucidation of Novel Molecular Targets and Intracellular Signaling Pathways

Initial research has suggested that Dichotomine H possesses antiallergic properties. pitt.edu However, the precise molecular targets and the intracellular signaling pathways through which it exerts these effects remain largely uncharacterized. Future research will need to focus on identifying the specific proteins, receptors, or enzymes with which this compound interacts to mediate its biological activity.

Advanced methodologies such as affinity chromatography, mass spectrometry-based proteomics, and computational docking studies will be instrumental in pinpointing its direct binding partners. Once potential targets are identified, subsequent studies will be necessary to validate these interactions and elucidate the downstream signaling cascades. Techniques like Western blotting, reporter gene assays, and phosphorylation-specific antibodies can be employed to map the signaling pathways modulated by this compound. Understanding these mechanisms is a critical step in defining its pharmacological profile and potential therapeutic applications.

Innovation in Advanced Synthetic Routes for Scalable Production

The isolation of this compound from its natural source, Stellaria dichotoma L., provides a starting point for obtaining the compound. pitt.edu However, reliance on natural extraction can be a bottleneck for large-scale production due to factors such as plant availability, geographical and seasonal variations, and low yields. The development of innovative and efficient synthetic routes is therefore a crucial area of future research.

A key objective will be to design a total synthesis that is not only high-yielding but also scalable and cost-effective. This will likely involve the exploration of novel catalytic methods, green chemistry principles to minimize environmental impact, and convergent synthetic strategies that allow for the efficient assembly of the complex β-carboline core. The establishment of a robust synthetic pathway will be essential for producing sufficient quantities of this compound to support extensive preclinical and clinical investigations.

Exploration of Structural Diversity through Combinatorial and De Novo Analog Design

The core structure of this compound presents a promising scaffold for the generation of a diverse library of analogs. Through combinatorial chemistry and de novo analog design, researchers can systematically modify different functional groups on the this compound molecule. This approach allows for the exploration of the structure-activity relationship (SAR), providing insights into which parts of the molecule are critical for its biological effects.

By creating a range of analogs, it may be possible to identify derivatives with enhanced potency, improved selectivity, or more favorable pharmacokinetic properties. Computational modeling can be used to guide the design of these new molecules, predicting their binding affinity for target proteins and helping to prioritize synthetic efforts. This exploration of structural diversity is a powerful strategy for optimizing the therapeutic potential of this compound.

Applications in Chemical Biology as Mechanistic Probes

Beyond its potential as a therapeutic agent, this compound and its derivatives can serve as valuable tools in chemical biology. By attaching fluorescent tags, biotin (B1667282) labels, or photo-affinity probes to the molecule, researchers can create chemical probes to investigate complex biological processes. These probes can be used to visualize the subcellular localization of this compound, identify its binding partners in living cells, and study the dynamics of its interactions with target proteins.

Such mechanistic probes would be invaluable for dissecting the specific cellular pathways affected by this compound. They can provide a deeper understanding of its mechanism of action and potentially uncover novel biological functions. The development of these chemical biology tools represents a significant emerging research direction that could have a broad impact on our understanding of cellular signaling and disease.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Dichotomine H with high purity for pharmacological studies?

  • Methodological Answer : Synthesis should follow reproducible protocols with detailed documentation of reaction conditions (e.g., temperature, catalysts, solvents). Purification steps must include techniques like column chromatography or recrystallization, validated via HPLC (≥95% purity) and NMR spectroscopy (confirming structural integrity). For novel synthetic routes, comparative yield tables and spectroscopic data should be included in supplementary materials .

Q. How should researchers design initial in vitro assays to assess this compound’s biological activity?

  • Methodological Answer : Use cell lines relevant to the hypothesized mechanism (e.g., cancer models for antiproliferative studies). Include dose-response curves (e.g., 0.1–100 µM) and controls (vehicle, positive/negative controls). Report IC₅₀ values with confidence intervals and statistical tests (e.g., ANOVA for multi-group comparisons). Pre-screen results should be cross-validated with public databases to avoid redundancy .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural properties?

  • Methodological Answer : Prioritize NMR (¹H, ¹³C, 2D-COSY/HMBC) for functional group identification and LC-MS for molecular weight confirmation. For crystalline forms, X-ray diffraction is essential. Include raw spectral data in supplementary files, annotated with peak assignments .

Advanced Research Questions

Q. How can researchers integrate this compound’s mechanisms into broader biochemical or pharmacological frameworks?

  • Methodological Answer : Link findings to established pathways (e.g., kinase inhibition, apoptosis) using computational docking studies (AutoDock Vina) and pathway enrichment analysis (KEGG/GO). Validate hypotheses with knockout models or siRNA silencing. Cross-reference results with multi-omics datasets (proteomics/transcriptomics) to identify upstream/downstream targets .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct systematic reviews with PRISMA guidelines to assess variability in experimental conditions (e.g., cell lines, assay durations). Perform meta-analyses using random-effects models to quantify heterogeneity (I² statistic). Subgroup analyses should isolate confounding factors (e.g., solvent differences, batch variability) .

Q. How to optimize experimental designs for studying this compound’s synergistic effects with other compounds?

  • Methodological Answer : Use factorial design (e.g., 3×3 matrix) to test combinations. Calculate combination indices (CI) via the Chou-Talalay method. Include isobolograms and synergy heatmaps. Validate findings with pharmacokinetic studies (e.g., AUC ratios in co-administered vs. monotherapy groups) .

Data Collection and Analysis Tables

Parameter Technique Key Metrics Validation Criteria
PurityHPLCRetention time, peak area ratio≥95% purity, compared to reference
Structural ConfirmationNMRChemical shifts, coupling constantsMatch published spectra or DFT models
Biological ActivityMTT assayIC₅₀, Hill slopep < 0.05, n ≥ 3 replicates
SynergyChou-Talalay Combination IndexCI < 1 (synergy), CI = 1 (additive)Dose-response alignment across trials

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.